

# An In-depth Technical Guide to 2,3-Dihydrobenzofuran-4-ol

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## Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Dihydrobenzofuran-4-ol** (CAS No. 144822-82-2), a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, a representative synthesis protocol, and potential biological significance, including its role as a privileged scaffold in the development of therapeutic agents.

## Core Compound Identification and Properties

**2,3-Dihydrobenzofuran-4-ol** is a derivative of the 2,3-dihydrobenzofuran scaffold, which is found in a variety of naturally occurring and synthetic bioactive molecules. The presence of a hydroxyl group on the aromatic ring at the 4-position significantly influences its chemical properties and potential biological interactions.

## Physicochemical Properties

The key physicochemical properties of **2,3-Dihydrobenzofuran-4-ol** are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

Property	Value	Source(s)
CAS Number	144822-82-2	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	136.15 g/mol	[1][2][3]
Melting Point	75 °C	[1]
Boiling Point (Predicted)	252.0 ± 29.0 °C	[1]
Density (Predicted)	1.260 ± 0.06 g/cm <sup>3</sup>	[1]
pKa (Predicted)	9.89 ± 0.20	[1]
LogP (Predicted for parent)	2.14 (for 2,3-Dihydrobenzofuran)	[4]
Solubility (Inferred)	Soluble in alcohols, chloroform, diethyl ether. The hydroxyl group likely increases solubility in polar solvents compared to the parent compound.	[5]

## Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **2,3-Dihydrobenzofuran-4-ol**. Below are the expected characteristic spectral data based on its structure and data from analogous compounds.

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy (Predicted)

<sup>1</sup> H NMR	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Aromatic	~6.6-7.0	m	3H	H-5, H-6, H-7
Methylene	~4.6	t	2H	H-2 (OCH <sub>2</sub> )
Methylene	~3.2	t	2H	H-3 (ArCH <sub>2</sub> )
Phenolic	~5.0-6.0	br s	1H	4-OH

<sup>13</sup> C NMR	Chemical Shift (δ, ppm)	Assignment
Aromatic	~150-155	C-7a (C-O)
Aromatic	~140-145	C-4 (C-OH)
Aromatic	~110-130	C-3a, C-5, C-6, C-7
Methylene	~70-75	C-2 (OCH <sub>2</sub> )
Methylene	~25-30	C-3 (ArCH <sub>2</sub> )

Note: NMR shifts are highly dependent on the solvent used. The values presented are estimations.[\[6\]](#)[\[7\]](#)[\[8\]](#)

#### Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3600-3200 (broad)	O-H stretch	Phenolic Hydroxyl
3100-3000	C-H stretch	Aromatic
2960-2850	C-H stretch	Aliphatic (CH <sub>2</sub> )
1600-1450	C=C stretch	Aromatic Ring
1250-1200	C-O stretch	Aryl Ether

Note: These are characteristic absorption ranges for the functional groups present in the molecule.<sup>[9]</sup><sup>[10]</sup>

## Synthesis and Experimental Protocols

The 2,3-dihydrobenzofuran skeleton can be synthesized through various strategies, including intramolecular cyclization reactions. Below is a representative experimental protocol for the synthesis of a substituted 2,3-dihydrobenzofuran, which can be adapted for **2,3-Dihydrobenzofuran-4-ol**.

### Representative Synthesis: [4+1] Annulation of an ortho-Hydroxyphenyl-substituted p-Quinone Methide

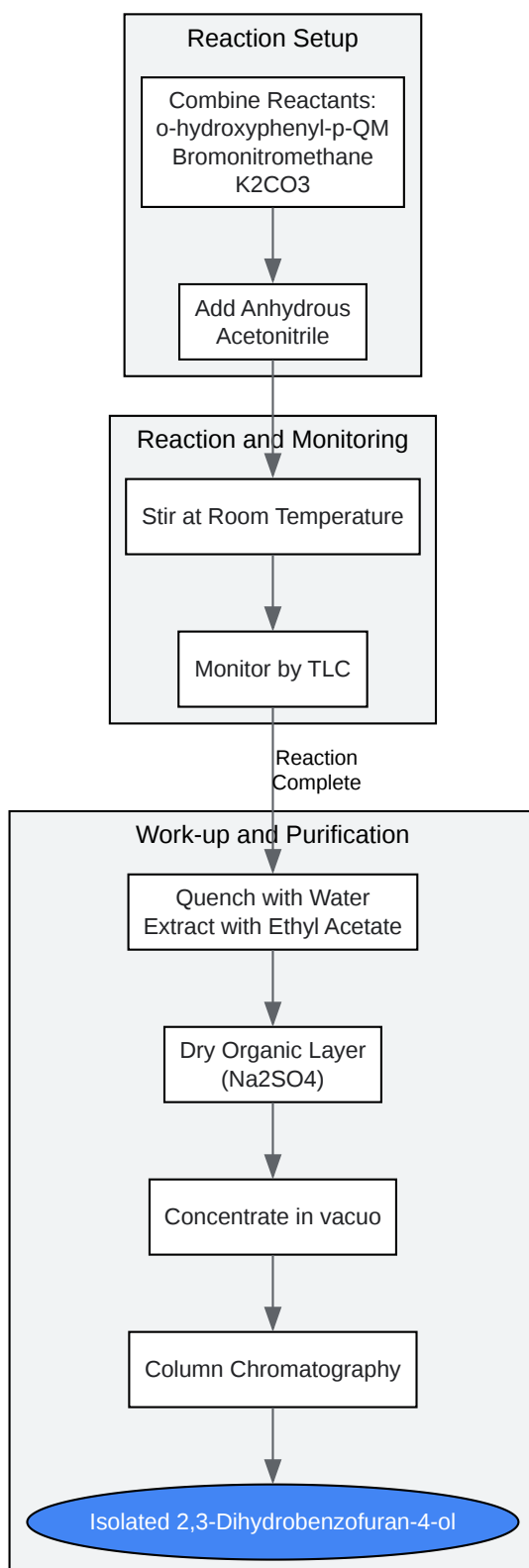
This method provides a facile, one-pot synthesis of the 2,3-dihydrobenzofuran core under mild, metal-free conditions.<sup>[11]</sup>

#### Experimental Protocol:

- **Reactant Preparation:** To an oven-dried 50 mL round-bottom flask, add the starting ortho-hydroxyphenyl-substituted p-quinone methide (1.0 equiv), bromonitromethane (1.2 equiv.), and potassium carbonate ( $K_2CO_3$ , 2.5 equiv.).
- **Solvent Addition:** Add an appropriate anhydrous solvent (e.g., acetonitrile) to the flask.
- **Reaction:** Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
- **Work-up:** Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).
- **Purification:** Collect the combined organic layers, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), and concentrate under reduced pressure.
- **Isolation:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to yield the 2,3-dihydrobenzofuran derivative.

<sup>[11]</sup>

Below is a conceptual workflow for this synthesis.



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A conceptual workflow for the synthesis of 2,3-dihydrobenzofuran derivatives.

## Biological Activity and Applications in Drug Discovery

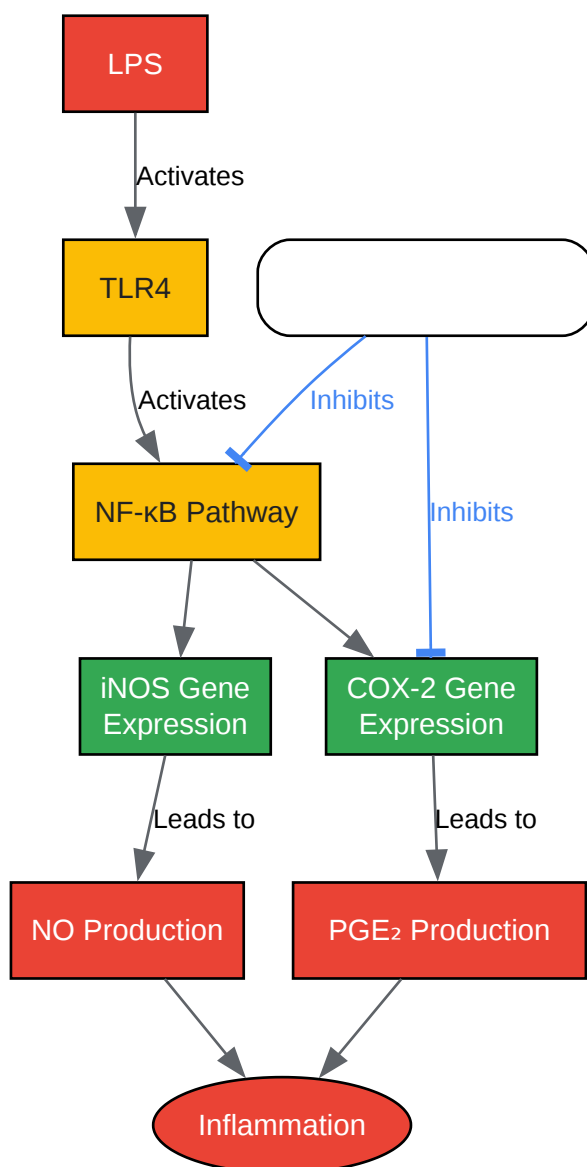
The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in compounds with diverse biological activities.<sup>[12]</sup> Derivatives have shown potential as anticancer, anti-inflammatory, and neuroprotective agents.<sup>[13][14]</sup>

### Potential as an Anti-Inflammatory Agent

Many derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated for their anti-inflammatory properties. One key target is the microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory response and also implicated in cancer.<sup>[12]</sup> Inhibition of mPGES-1 can reduce the production of prostaglandin E2 (PGE<sub>2</sub>), a key mediator of inflammation.

Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated the ability to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a decrease in the secretion of inflammatory mediators like IL-6 and PGE<sub>2</sub>.<sup>[13][15]</sup>

The diagram below illustrates a potential signaling pathway through which 2,3-dihydrobenzofuran derivatives may exert their anti-inflammatory effects.



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Potential anti-inflammatory signaling pathway inhibited by 2,3-dihydrobenzofuran derivatives.

## Potential as an Anticancer Agent

Chronic inflammation is closely linked to tumorigenesis. By inhibiting inflammatory pathways, compounds like 2,3-dihydrobenzofuran derivatives may also exhibit anticancer activity.

Furthermore, some studies have shown that these compounds can inhibit the expression of the anti-apoptotic protein Bcl-2, leading to increased apoptosis (programmed cell death) in cancer cells.[13][15] The structure-activity relationship suggests that the presence of hydroxyl and other functional groups on the benzofuran ring can enhance these biological effects.[13][15]

## Safety and Handling

A specific Safety Data Sheet (SDS) for **2,3-Dihydrobenzofuran-4-ol** is not readily available. However, based on data for related compounds like 2,3-dihydrobenzofuran and other hydroxylated derivatives, the following precautions should be observed:

- General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
  - Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
  - Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
- Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.
- Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

Disclaimer: This information is based on related compounds and should be used as a guide. Always consult a specific and current SDS before handling any chemical.

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